17β-HSD1 Inhibitory Activity: Measured Enzyme Inhibition at Defined Concentration
3-Quinolin-3-ylphenol (3-(quinolin-3-yl)phenol) was evaluated against recombinant human 17β-HSD1 in a cell-free assay measuring the conversion of estrone to estradiol. At a concentration of 0.001 mM (1 µM), the compound produced 18% inhibition relative to the uninhibited control [1]. This places 3-quinolin-3-ylphenol within the active range of the (hydroxyphenyl)quinoline series, though it is a moderate inhibitor rather than the most potent member of the series. By comparison, the most potent compound in the same study (compound 5, a further optimized analog) demonstrated substantially stronger inhibition with nanomolar-range IC₅₀ values and >50% conversion reduction under comparable assay conditions [2]. The difference in potency between compound 21 (3-quinolin-3-ylphenol) and compound 5 illustrates the sensitivity of 17β-HSD1 inhibition to substituent effects beyond the core 3-(quinolin-3-yl)phenol scaffold.
| Evidence Dimension | 17β-HSD1 inhibition (% inhibition at specified concentration) |
|---|---|
| Target Compound Data | 18% inhibition at 0.001 mM (1 µM) against human 17β-HSD1 |
| Comparator Or Baseline | Compound 5 (advanced (hydroxyphenyl)quinoline analog from the same series): substantially higher inhibition (exact % not reported for compound 5 at this concentration; characterized as highly potent with IC₅₀ in the nanomolar range) |
| Quantified Difference | Compound 5 significantly more potent than 3-quinolin-3-ylphenol; exact quantitative gap cannot be calculated from available data at matched concentration |
| Conditions | Cell-free assay; recombinant human 17β-HSD1; substrate: estrone (E1); measurement: conversion to estradiol; control incubation with no inhibitor set to 100% conversion |
Why This Matters
This data point establishes the baseline activity of the unoptimized 3-quinolin-3-ylphenol scaffold at 17β-HSD1, enabling researchers to use it as a reference compound or synthetic starting point for further SAR exploration, rather than as a fully optimized probe.
- [1] BRENDA Enzyme Database. Information on EC 1.1.1.62 – 17β-estradiol 17-dehydrogenase. Entry: "3-(quinolin-3-yl)phenol. Homo sapiens. P14061. 0.001 mM, 18% inhibition." Accessed 2026-04-24. View Source
- [2] Frotscher, M., et al. Design, synthesis, and biological evaluation of (hydroxyphenyl)naphthalene and -quinoline derivatives: potent and selective nonsteroidal inhibitors of 17β-HSD1. J. Med. Chem. 2008, 51 (7), 2158–2169. Compound 5 described as highly potent inhibitor with good selectivity, medium cell permeation, reasonable metabolic stability. View Source
